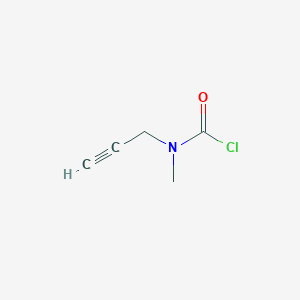

N-methyl-N-prop-2-ynylcarbamoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-N-prop-2-ynylcarbamoyl chloride: is a chemical compound with the molecular formula C_5H_6ClNO. It is used in various scientific research applications, ranging from pharmaceutical synthesis to material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-methyl-N-prop-2-ynylcarbamoyl chloride can be synthesized through the reaction of N-methyl-N-prop-2-ynylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:

N-methyl-N-prop-2-ynylamine+Phosgene→N-methyl-N-prop-2-ynylcarbamoyl chloride+HCl

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with enhanced safety protocols and equipment to handle phosgene, a highly toxic reagent .

Análisis De Reacciones Químicas

Types of Reactions: N-methyl-N-prop-2-ynylcarbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted carbamoyl derivatives.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, under mild to moderate conditions.

Catalysts: Sometimes catalysts like Lewis acids are used to enhance the reaction rate.

Major Products: The major products formed from these reactions are typically substituted carbamoyl compounds, which can be further utilized in various chemical syntheses .

Aplicaciones Científicas De Investigación

N-methyl-N-prop-2-ynylcarbamoyl chloride has diverse applications in scientific research, including:

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Material Science: It is employed in the development of new materials with specific properties.

Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

Mecanismo De Acción

The mechanism by which N-methyl-N-prop-2-ynylcarbamoyl chloride exerts its effects involves the formation of covalent bonds with target molecules. This interaction can inhibit the activity of certain enzymes or alter the properties of materials. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparación Con Compuestos Similares

- N-methyl-N-prop-2-ynylamine

- N-methylcarbamoyl chloride

- Prop-2-ynylcarbamoyl chloride

Comparison: N-methyl-N-prop-2-ynylcarbamoyl chloride is unique due to the presence of both the N-methyl and prop-2-ynyl groups, which confer specific reactivity and properties. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it valuable in various research applications .

Actividad Biológica

N-methyl-N-prop-2-ynylcarbamoyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development and biomolecular modifications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its highly reactive carbamoyl chloride group, which can undergo various chemical reactions including:

- Substitution Reactions : The carbamoyl chloride can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, esters, and thioesters.

- Hydrolysis : In aqueous environments, this compound hydrolyzes to form N-methyl-N-prop-2-ynylcarbamic acid and hydrochloric acid.

- Addition Reactions : It can participate in addition reactions with electrophiles, forming new carbon-nitrogen bonds.

These reactions make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.

The biological activity of this compound primarily involves the formation of covalent bonds with nucleophilic sites on target biomolecules. The mechanism includes:

- Covalent Modification : The carbamoyl chloride group reacts with nucleophilic residues in proteins (e.g., amines in lysine or cysteine residues), leading to changes in protein structure and function.

- Stabilization of Biomolecules : By forming stable carbamate linkages, this compound can enhance the stability and bioavailability of modified biomolecules .

Case Studies

- Modification of Peptides : In a study focusing on peptide modifications, this compound was used to enhance the stability and activity of various peptides. The resulting carbamates exhibited improved resistance to enzymatic degradation, making them suitable for therapeutic applications.

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this precursor were tested against various cancer cell lines and demonstrated potent apoptosis-inducing activity at low concentrations .

- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory potential of compounds derived from this compound. These compounds were shown to inhibit NF-kB signaling pathways in RAW264.7 cells, suggesting their utility as anti-inflammatory agents .

Data Table: Biological Activities of Derivatives

Propiedades

IUPAC Name |

N-methyl-N-prop-2-ynylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-3-4-7(2)5(6)8/h1H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQQFKXKZPUAAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.